2-Thiabicyclo[3.2.0]hepta-1(5),3-diene
CAS No.: 111999-57-6
Cat. No.: VC19148215
Molecular Formula: C6H6S
Molecular Weight: 110.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111999-57-6 |
|---|---|
| Molecular Formula | C6H6S |
| Molecular Weight | 110.18 g/mol |
| IUPAC Name | 2-thiabicyclo[3.2.0]hepta-1(5),3-diene |
| Standard InChI | InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2 |
| Standard InChI Key | JFJPGLVXPZVMCA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C1C=CS2 |
Introduction
Structural Characteristics and Nomenclature
Bicyclic Framework and Functional Groups
The compound’s name, 2-thiabicyclo[3.2.0]hepta-1(5),3-diene, reflects its bicyclo[3.2.0] skeleton, which comprises a seven-membered system with bridgehead sulfur at position 2. The numbering denotes double bonds at positions 1(5) and 3, forming a conjugated diene system . The sulfur atom replaces a carbon in the bridge, introducing electronic and steric effects that influence reactivity.
Table 1: Core Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₇H₈S (varies with substituents) | |
| Ring System | Bicyclo[3.2.0] | |
| Double Bond Positions | 1(5) and 3 | |
| Key Functional Groups | Diene, thioether |
Synthesis and Derivative Formation
Cycloaddition with 2-Butynedinitrile
The primary synthetic route involves a thermal [2+2] cycloaddition between 2-butynedinitrile and alkyl-substituted thiophenes, catalyzed by aluminum chloride. For example, reacting 2,5-dimethylthiophene with 2-butynedinitrile at 80°C yields 6,7-dicyano-2-thiabicyclo[3.2.0]hepta-3,6-diene derivatives in 60–70% yields .
Table 2: Representative Synthesis Conditions
| Reactant | Catalyst | Temperature | Yield | Product Derivative |
|---|---|---|---|---|
| 2,5-Dimethylthiophene | AlCl₃ | 80°C | 65% | 6,7-Dicyano-3,6-diene |
| 2-tert-Butylthiophene | AlCl₃ | 100°C | 71% | 6,7-Dicyano-3,6-diene |
Substituent Effects
Alkyl substituents on the thiophene ring (e.g., methyl, tert-butyl) enhance cycloaddition yields by stabilizing transition states through steric and electronic effects . Tert-butyl groups at bridgehead positions (e.g., C-5) accelerate subsequent thermal rearrangements by weakening adjacent bonds .
Thermal Rearrangement Mechanisms
Antarafacial-Antarafacial Cope Rearrangement
Heating 6,7-dicyano derivatives (e.g., 1–3) at 110–140°C induces a symmetry-allowed Cope rearrangement, yielding 4,5-dicyano isomers (4–6) with 82–84% efficiency . Activation parameters (ΔH‡ = 120–140 kJ·mol⁻¹, ΔS‡ ≈ 0 J·K⁻¹·mol⁻¹) support a concerted mechanism with minimal solvent polarity dependence .
Table 3: Thermal Isomerization Data
| Starting Material | Product | Temperature | Rate Constant (s⁻¹) | ΔH‡ (kJ·mol⁻¹) |
|---|---|---|---|---|
| 6,7-Dicyano-1 | 4,5-Dicyano-4 | 110°C | 1.2 × 10⁻⁴ | 125 |
| 6,7-Dicyano-3 | 4,5-Dicyano-6 | 140°C | 3.8 × 10⁻⁴ | 138 |
Steric and Electronic Influences
tert-Butyl substituents at C-5 lower activation barriers by 15–20 kJ·mol⁻¹ compared to methyl groups, attributed to bond-weakening and conformational adjustments . UV-Vis spectra reveal charge-transfer transitions (λₘₐₓ = 377 nm) that correlate with rearrangement rates .
Photochemical Behavior
Diradical-Mediated Isomerization
UV irradiation of 6,7-dicyano derivatives (1–3) cleaves the C1–S bond, generating diradical intermediates that recombine to form 1,7-dicyano isomers (7–9) . Prolonged irradiation of 9 yields 10, a 3,5-dimethyl derivative, via secondary rearrangements .
Table 4: Photochemical Products
| Starting Material | Irradiation Time | Major Product | Yield |
|---|---|---|---|
| 6,7-Dicyano-3 | 1 hour | 1,7-Dicyano-9 | 74% |
| 1,7-Dicyano-9 | 8 hours | 3,5-Dimethyl-10 | 50% |
Mechanistic Pathways
The photochemical pathway contrasts with thermal routes, favoring bond cleavage over sigmatropic shifts. ESR evidence supports diradical intermediates, with spin densities localized at C1 and C5 .
Physicochemical Properties
Spectral Characterization
-
¹H NMR: Bridgehead protons resonate at δ 3.2–3.5 ppm, while vinylic protons appear at δ 5.8–6.1 ppm .
-
IR: Nitrile stretches at 2230–2250 cm⁻¹ confirm dicyano functionality .
Stability and Reactivity
The compound is stable under inert atmospheres but prone to oxidation at sulfur. Diene moieties participate in Diels-Alder reactions, though this is less explored in literature .
Applications and Future Directions
Precursors to Thiepins
2-Thiabicyclo[3.2.0]hepta-1(5),3-dienes are hypothesized as intermediates in thiepin synthesis, though competing rearrangements limit practical utility .
Materials Science
Conjugated dienes and electron-withdrawing cyano groups suggest potential in conductive polymers or nonlinear optical materials, warranting further study .
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